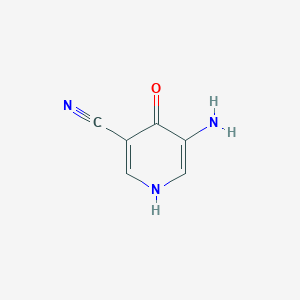

5-Amino-4-hydroxynicotinonitrile

Description

Historical Evolution of Nicotinonitrile Derivatives in Heterocyclic Chemistry

The development of nicotinonitrile derivatives traces back to early 20th-century investigations into pyridine chemistry. Researchers initially focused on nitrile-containing heterocycles due to their electron-deficient aromatic systems, which enabled diverse reactivity patterns. The introduction of amino and hydroxyl groups at specific positions on the pyridine ring emerged as a critical strategy for tuning electronic properties and biological activity.

Early synthetic routes relied on classical condensation reactions, such as the Hantzsch dihydropyridine synthesis, which provided access to basic nicotinonitrile frameworks. Subsequent advancements incorporated multicomponent reactions using malononitrile and aromatic aldehydes, enabling the creation of polysubstituted derivatives. A comparative analysis of key historical milestones reveals evolutionary trends in synthetic methodology:

| Period | Synthetic Approach | Key Advancement |

|---|---|---|

| 1920s | Hantzsch synthesis | Production of dihydropyridine precursors |

| 1980s | Multicomponent reactions | Simultaneous introduction of multiple functional groups |

| 2000s | Catalytic cyclization | Improved regioselectivity using TBAB catalysts |

| 2020s | Green chemistry methods | Solvent-free synthesis with recyclable catalysts |

The strategic placement of substituents at positions 4 and 5 of the pyridine ring, as seen in 5-amino-4-hydroxynicotinonitrile, represents a modern refinement of these historical approaches. This configuration optimizes hydrogen-bonding capacity while maintaining aromatic conjugation, making the compound particularly suitable for coordination chemistry applications.

Properties

Molecular Formula |

C6H5N3O |

|---|---|

Molecular Weight |

135.12 g/mol |

IUPAC Name |

5-amino-4-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C6H5N3O/c7-1-4-2-9-3-5(8)6(4)10/h2-3H,8H2,(H,9,10) |

InChI Key |

BBOIDXMKCOTXBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)C(=CN1)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization of Chalcone Derivatives with Ethyl Cyanoacetate and Ammonium Acetate

One of the most documented methods for synthesizing this compound derivatives involves the reaction of chalcone scaffolds with ethyl cyanoacetate in the presence of ammonium acetate under reflux conditions in glacial acetic acid. This method has been reported with detailed mechanistic insights and spectroscopic characterization confirming the formation of the target nicotinonitrile derivatives.

-

- Chalcone derivatives (e.g., coumarin-chalcone hybrids) are refluxed with ethyl cyanoacetate and ammonium acetate in glacial acetic acid for approximately 6 hours.

- After cooling, the mixture is diluted with water, and the precipitated solid is collected by filtration and recrystallized from acetic acid/water to afford the nicotinonitrile product.

-

- The reaction proceeds through the addition of ethyl cyanoacetate and ammonia to the α,β-unsaturated system of the chalcone, forming an intermediate that tautomerizes to an amino form.

- Intramolecular cyclization occurs via nucleophilic attack of the amino group on the carbonyl carbon, followed by loss of ethanol to form a tetrahydropyridone intermediate.

- Subsequent tautomerization and autoxidation lead to the formation of the this compound derivative (the pyridine ring system).

-

- IR spectra show characteristic absorptions for N-H and O-H groups (~3400 cm⁻¹), nitrile group (~2216 cm⁻¹), and carbonyl (~1736 cm⁻¹).

- ¹H NMR spectra display signals corresponding to aromatic protons, pyridine ring protons, and hydroxyl protons (e.g., singlet at ~12.6 ppm for hydroxyl).

This method is considered efficient and yields high purity products suitable for further application in medicinal chemistry.

Green and Microwave-Assisted Synthetic Protocols

Recent advances have introduced greener methodologies and microwave-assisted synthesis for nicotinonitrile derivatives, including this compound. These methods aim to reduce reaction times, improve yields, and minimize environmental impact.

-

- Use of microwave irradiation to accelerate the condensation and cyclization steps, often reducing reaction time to minutes.

- Reactions are typically carried out in acetic acid with ammonium acetate, similar to conventional methods but with enhanced efficiency.

-

- Avoidance of toxic solvents and reagents.

- Simplified workup procedures, often allowing direct isolation of the product by filtration without chromatographic purification.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The synthetic routes for this compound and related derivatives are generally robust, providing good yields and purity, with straightforward purification.

- Spectroscopic techniques including IR, ¹H NMR, and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds.

- The presence of functional groups such as amino and hydroxyl groups is confirmed by characteristic IR absorptions and NMR signals.

- The use of ammonium acetate is critical as a source of ammonia for the cyclization step and to facilitate the formation of the amino group on the pyridine ring.

- Green and microwave-assisted methods show promise for scale-up and environmentally friendly synthesis.

- These compounds have significant biological relevance, which motivates the development of efficient synthetic methods.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-hydroxynicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with aldehydes and ketones to form 6-carbamoyl-1,2-dihydropurines .

Common Reagents and Conditions:

Oxidation: Reactions with oxidizing agents can lead to the formation of corresponding oxo derivatives.

Reduction: Reducing agents can convert the compound into its reduced forms.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.

Major Products: The major products formed from these reactions include 6-carbamoyl-1,2-dihydropurines and other substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Amino-4-hydroxynicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-4-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Substituent Effects on Physical Properties

- Amino and Hydroxy Groups: The presence of both amino and hydroxy groups in this compound enhances polarity, likely increasing solubility in polar solvents compared to analogs like 4-Amino-5-methoxynicotinonitrile (methoxy is less polar than hydroxy) .

- Nitro vs. Hydroxy: 6-Amino-5-nitropicolinonitrile exhibits a higher molecular weight (180.12 vs. 151.13) due to the nitro group, which also lowers solubility in aqueous media compared to hydroxy-substituted compounds .

- Melting Points: The cyclohexylamino and p-tolyl substituents in compound 5b contribute to a higher melting point (189°C) compared to simpler analogs, reflecting increased molecular rigidity .

Spectroscopic Characteristics

- IR Spectroscopy: Nitrile stretches (CN) appear near 2200–2220 cm⁻¹ across all nitrile-containing analogs . Amino groups typically show N-H stretches at 3300–3500 cm⁻¹, while hydroxyl groups exhibit broad O-H bands around 3200–3600 cm⁻¹ .

- NMR Spectroscopy: In compound 5b, aromatic protons resonate at δ 8.2 ppm, while aliphatic cyclohexyl protons appear at δ 1.2 ppm . Hydroxy and amino protons in this compound would likely show downfield shifts due to hydrogen bonding.

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 5-Amino-4-hydroxynicotinonitrile in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention . Store the compound in a cool, dry place away from incompatible substances like strong oxidizers. Refer to Safety Data Sheets (SDS) for hazard-specific first-aid measures and firefighting protocols .

Q. What synthetic routes are commonly used to prepare this compound, and what parameters are critical during synthesis?

- Methodological Answer : A typical route involves nitrile group introduction via nucleophilic substitution or condensation reactions on a pyridine scaffold. Key parameters include:

- Temperature control : Maintain reaction temperatures between 60–80°C to avoid side reactions (e.g., hydrolysis of the nitrile group).

- pH optimization : Use buffered conditions (pH 6–8) to stabilize the hydroxyl and amino groups during functionalization .

- Catalyst selection : Employ palladium or copper catalysts for regioselective amination . Monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze and NMR spectra to confirm the presence of aromatic protons (δ 6.5–8.5 ppm) and nitrile carbon (δ ~115 ppm).

- IR : Identify the nitrile stretch (~2200 cm) and hydroxyl/amino bands (3200–3500 cm).

- Mass spectrometry : Use high-resolution MS to verify the molecular ion peak (calculated for CHNO: 151.04 g/mol) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer :

- Cross-validation : Compare data across multiple techniques (e.g., X-ray crystallography for structural confirmation if NMR signals overlap).

- Solvent effects : Test in deuterated solvents (DMSO-d vs. CDCl) to assess hydrogen bonding impacts on chemical shifts .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate spectra and assign ambiguous peaks .

Q. What computational methods predict the reactivity of the nitrile group in this compound under varying conditions?

- Methodological Answer :

- Molecular orbital analysis : Perform HOMO-LUMO calculations to evaluate electrophilicity of the nitrile group.

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction pathways (e.g., hydrolysis vs. cyclization) .

Q. How can researchers optimize reaction conditions for functionalizing this compound while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time.

- Byproduct analysis : Characterize impurities via LC-MS and modify protecting groups (e.g., acetyl for the amino group) to block unwanted side reactions .

Q. What strategies are effective in analyzing stability and degradation pathways of this compound under storage?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and identify products (e.g., hydrolysis to carboxylic acid).

- Light sensitivity tests : Use UV-vis spectroscopy to assess photodegradation rates under UV/visible light .

- Stabilizers : Evaluate antioxidants (e.g., BHT) or inert atmosphere storage to prolong shelf life .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?

- Methodological Answer :

- Error source identification : Quantify losses during purification (e.g., column chromatography recovery rates) and side reactions (e.g., via mass balance).

- Reaction kinetics : Use kinetic modeling (e.g., Arrhenius plots) to determine rate-limiting steps .

- Scale-up adjustments : Re-optimize stirring rates and heat transfer for larger batches to maintain efficiency .

Q. What statistical approaches are suitable for validating the reproducibility of this compound synthesis?

- Methodological Answer :

- Repeatability testing : Conduct triplicate syntheses under identical conditions and calculate relative standard deviation (RSD) for yields.

- Control charts : Plot purity data over multiple batches to detect systemic variability.

- Multivariate analysis : Use PCA to correlate process parameters (e.g., pH, temperature) with product quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.